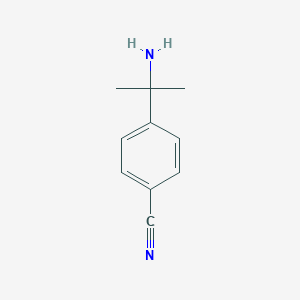

4-(2-Aminopropan-2-yl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-aminopropan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSCSCBYFWCCDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40578011 | |

| Record name | 4-(2-Aminopropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130416-46-5 | |

| Record name | 4-(2-Aminopropan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40578011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Aminopropan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, predicted spectroscopic data, and potential biological significance of 4-(2-Aminopropan-2-yl)benzonitrile. Due to the limited availability of direct experimental data for this specific compound, this guide combines available predicted data with established experimental protocols and information from structurally analogous compounds to serve as a valuable resource for research and development.

Chemical and Physical Properties

This compound is a substituted benzonitrile compound. Its structure features a benzonitrile core with an aminopropane substituent at the para-position.

Table 1: General and Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 130416-46-5 |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Predicted Boiling Point | 283.7 ± 23.0 °C |

| Predicted Density | 1.04 ± 0.1 g/cm³ |

| Predicted pKa | 8.74 ± 0.10 |

| Predicted Solubility | Information not available. Expected to have some solubility in polar organic solvents. |

| Appearance | Not experimentally determined. Likely a solid at room temperature. |

| Melting Point | Not experimentally determined. |

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on its chemical structure and spectroscopic data of analogous compounds.

Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.60 | d | 2H | Aromatic H (ortho to -CN) |

| ~ 7.45 | d | 2H | Aromatic H (ortho to -C(CH₃)₂NH₂) |

| ~ 1.60 | s | 2H | -NH₂ |

| ~ 1.55 | s | 6H | -C(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~ 150 | Aromatic C-C(CH₃)₂NH₂ |

| ~ 132 | Aromatic C-H (ortho to -CN) |

| ~ 126 | Aromatic C-H (ortho to -C(CH₃)₂NH₂) |

| ~ 119 | -C≡N |

| ~ 112 | Aromatic C-CN |

| ~ 50 | -C(CH₃)₂NH₂ |

| ~ 30 | -C(CH₃)₂ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3300 | Strong, Doublet | N-H stretch (primary amine) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2980 - 2940 | Medium | Aliphatic C-H stretch |

| ~ 2230 | Strong | C≡N stretch (nitrile) |

| 1610 - 1580 | Medium | Aromatic C=C stretch |

| 1500 - 1450 | Medium | C-H bend (aliphatic) |

| ~ 830 | Strong | p-disubstituted benzene C-H bend |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 160 | Moderate | [M]⁺ (Molecular Ion) |

| 145 | High | [M - CH₃]⁺ |

| 58 | High | [C(CH₃)₂NH₂]⁺ |

Experimental Protocols

The following are proposed methodologies for the synthesis and characterization of this compound based on general organic chemistry principles.

Synthesis Protocol: Hypothetical Synthesis via Ritter Reaction

This protocol outlines a potential synthesis route starting from 4-cyanobenzyl alcohol.

Objective: To synthesize this compound.

Materials:

-

4-cyanobenzyl alcohol

-

Acetonitrile

-

Concentrated Sulfuric Acid

-

Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-cyanobenzyl alcohol in an excess of acetonitrile.

-

Acid Addition: Slowly add concentrated sulfuric acid to the cooled reaction mixture with continuous stirring.

-

Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

-

Basification: Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel.

Characterization Protocols

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Set appropriate acquisition parameters to cover the expected chemical shift range.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled pulse sequence.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid, dry sample directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000 to 400 cm⁻¹.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions to generate the mass spectrum.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, the benzonitrile scaffold and related amino-substituted derivatives are present in a variety of biologically active molecules.[1][2][3][4][5][6][7][8]

-

Enzyme Inhibition: Benzonitrile derivatives have been investigated as inhibitors of various enzymes. The nitrile group can act as a key pharmacophore, participating in interactions with the active site of enzymes.[7]

-

Receptor Modulation: Structurally related compounds have shown activity as modulators of various receptors in the central nervous system.

-

Anticancer and Antimicrobial Activity: The quinazoline scaffold, which can be synthesized from aminobenzonitriles, is known to exhibit anticancer and antimicrobial properties.[1]

Based on the prevalence of the benzonitrile moiety in pharmacologically active compounds, it is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. A hypothetical signaling pathway that could be targeted by a derivative of this compound is depicted below.

Caption: A hypothetical signaling pathway for a derivative.

Experimental and Logical Workflows

The following diagrams illustrate a logical workflow for the synthesis and characterization of this compound.

Caption: Workflow for synthesis and characterization.

Disclaimer: The information provided in this technical guide, particularly the spectroscopic data and synthesis protocol, is based on predictions and established chemical principles due to the lack of direct experimental data for this compound. This guide is intended for research and informational purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of amino-acetonitrile derivatives, a new class of synthetic anthelmintic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Aminopropan-2-yl)benzonitrile

CAS Number: 130416-46-5

Molecular Formula: C₁₀H₁₂N₂

Molecular Weight: 160.22 g/mol

Introduction

4-(2-Aminopropan-2-yl)benzonitrile, also known as 4-cyano-α,α-dimethylbenzylamine, is a substituted aromatic nitrile. This compound features a benzonitrile core with a tert-butylamine group at the para-position. Its bifunctional nature, possessing both a nucleophilic amino group and a cyano group that can be chemically transformed, makes it a potentially valuable intermediate in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its (predicted) properties, a plausible synthetic approach, and potential areas of application for researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental data for this specific compound, this guide combines theoretical predictions, data from structurally related molecules, and established chemical principles.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Basis of Prediction |

| Appearance | Colorless to pale yellow oil or low melting solid | General property of similar aromatic amines. |

| Melting Point (°C) | Not available; likely low if solid | Structural similarity to other substituted benzonitriles. |

| Boiling Point (°C) | > 200 (at atmospheric pressure) | High boiling point expected for an aromatic compound of this molecular weight. |

| pKa (of the amine) | ~9-10 | Typical pKa for a primary alkylamine, influenced by the aromatic ring. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO, DMF, chloroform). Sparingly soluble in water. | Based on the presence of both polar (amine, nitrile) and non-polar (aromatic ring, alkyl groups) moieties. |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Key Data/Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.6 (d, 2H, J ≈ 8.5 Hz, aromatic protons ortho to CN), δ ~7.4 (d, 2H, J ≈ 8.5 Hz, aromatic protons meta to CN), δ ~1.6 (s, 6H, two methyl groups), δ ~1.5 (s, 2H, -NH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~149 (aromatic C-NH₂), δ ~132 (aromatic CH), δ ~128 (aromatic CH), δ ~119 (nitrile C), δ ~110 (aromatic C-CN), δ ~50 (quaternary C), δ ~30 (methyl C) |

| Infrared (IR) Spectroscopy (cm⁻¹) | ~3400-3300 (N-H stretch, primary amine), ~3050 (aromatic C-H stretch), ~2970 (aliphatic C-H stretch), ~2225 (C≡N stretch), ~1610, 1510 (aromatic C=C stretch) |

| Mass Spectrometry (EI) | m/z 160 (M⁺), 145 ([M-CH₃]⁺) |

Synthesis and Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be proposed based on established organic chemistry reactions. A common strategy would involve the protection of the amino group, followed by the introduction of the nitrile functionality, and subsequent deprotection.

Proposed Synthetic Pathway

A logical approach would be the Ritter reaction of 4-cyanobenzyl alcohol or a derivative, followed by hydrolysis. An alternative, and perhaps more direct route, would be the addition of a Grignard reagent to 4-cyanobenzaldehyde to form the corresponding alcohol, followed by conversion to the amine. However, a more robust method would involve the synthesis of the aminocumene scaffold first, followed by the introduction of the nitrile group.

A plausible multi-step synthesis is outlined below, starting from 4-bromocumene.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocols (Hypothetical)

The following protocols are hypothetical and would require optimization by a skilled synthetic chemist.

Protocol 1: Synthesis of 4-(2-Aminopropan-2-yl)bromobenzene (Precursor E)

-

Step 1: Formation of 4-Bromo-α,α-dimethylbenzyl alcohol (B). To a solution of 4-bromocumene (A) in anhydrous THF at -78 °C under an inert atmosphere, slowly add n-butyllithium (1.1 equivalents). Stir for 1 hour, then add acetone (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude alcohol (B).

-

Step 2: Formation of 4-(2-Azidopropan-2-yl)bromobenzene (D). To a solution of the crude alcohol (B) in a suitable solvent such as chloroform, add sodium azide (1.5 equivalents) and concentrated sulfuric acid (2.0 equivalents) at 0 °C. Stir the mixture at room temperature for 12-16 hours. Carefully neutralize the reaction with a saturated sodium bicarbonate solution and extract with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the azide (D).

-

Step 3: Reduction to 4-(2-Aminopropan-2-yl)bromobenzene (E). Dissolve the azide (D) in methanol and add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the reaction mixture through Celite® and concentrate the filtrate to obtain the crude amine (E).

Protocol 2: Cyanation to form this compound (F)

-

Rosenmund-von Braun Reaction. Combine the crude amine (E), copper(I) cyanide (1.5 equivalents), and dimethylformamide (DMF) in a reaction vessel. Heat the mixture to reflux (around 150 °C) under an inert atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.

-

Work-up. After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound (F).

Potential Biological Activity and Applications

While no specific biological activities have been reported for this compound, its structural motifs are present in various biologically active molecules. Benzonitrile derivatives are known to exhibit a wide range of pharmacological effects.

Potential Therapeutic Areas:

-

Oncology: Many benzonitrile-containing compounds act as inhibitors of protein kinases, histone deacetylases (HDACs), and other enzymes involved in cancer cell proliferation and survival. The aminocumene moiety is also a feature in some developmental drugs.

-

Neuroscience: The structural similarity to certain neurotransmitters and the ability to cross the blood-brain barrier could make this scaffold interesting for developing agents targeting CNS disorders.

-

Antiviral/Antimicrobial: Benzonitrile derivatives have been investigated for their activity against various pathogens.

The primary amine group provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for screening in various biological assays.

Experimental Workflow for Biological Screening

Caption: General workflow for the biological evaluation of a novel compound.

Safety and Handling

Specific toxicity data for this compound is not available. However, based on structurally related compounds such as aminobenzonitriles and cumene derivatives, the following precautions should be taken:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. The nitrile group can potentially be metabolized to release cyanide, although this is not always the case. The amino group can cause skin and eye irritation.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound with potential utility in synthetic and medicinal chemistry. While direct experimental data is scarce, this guide provides a framework for its synthesis, predicted properties, and potential applications based on established chemical principles and data from analogous structures. Further research is necessary to fully characterize this compound and explore its potential in drug discovery and materials science. Researchers working with this compound should proceed with caution, assuming it to be hazardous in the absence of specific toxicity data.

In-depth Technical Guide: 4-(2-Aminopropan-2-yl)benzonitrile Molecular Structure and Conformation

For Researchers, Scientists, and Drug Development Professionals

Initial Assessment: Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available, in-depth experimental or computational data specifically detailing the molecular structure and conformation of 4-(2-Aminopropan-2-yl)benzonitrile. While the compound is commercially available and mentioned in patents as a synthetic intermediate, dedicated studies on its crystallographic structure, detailed NMR spectroscopic analysis for conformational studies, or computational chemistry investigations are not present in the accessible literature.

This guide will, therefore, provide a foundational overview of the expected structural characteristics based on analogous compounds and general chemical principles. It will also outline the necessary experimental and computational protocols that would be required to fully elucidate its molecular structure and conformation.

Introduction to this compound

This compound, also known by synonyms such as 4-(1-amino-1-methylethyl)benzonitrile and 4-(2-amino-2-propyl)benzonitrile, is an aromatic organic compound. Its chemical structure consists of a benzonitrile group substituted at the para-position with a 2-amino-2-propyl group.

Table 1: General Properties of this compound

| Property | Value | Source |

| CAS Number | 130416-46-5 | Commercial Suppliers |

| Molecular Formula | C₁₀H₁₂N₂ | Commercial Suppliers |

| Molecular Weight | 160.22 g/mol | Commercial Suppliers |

| IUPAC Name | This compound | IUPAC Nomenclature |

Predicted Molecular Structure and Conformation

Due to the absence of specific experimental data, the following sections describe the predicted molecular geometry and conformational preferences based on the analysis of its constituent functional groups and structurally related molecules.

Predicted Bond Lengths, Bond Angles, and Dihedral Angles

The molecular structure of this compound can be conceptually divided into three main fragments: the phenyl ring, the nitrile group, and the 2-aminopropan-2-yl group.

-

Benzonitrile Moiety: The benzonitrile portion is expected to be largely planar. The bond lengths and angles within the phenyl ring would be typical of a substituted benzene ring. The C-C bond lengths in the ring should be approximately 1.39-1.40 Å, and the internal C-C-C bond angles should be close to 120°. The cyano group (C≡N) is linear, with a C-C≡N bond angle of approximately 180°.

-

2-Aminopropan-2-yl Moiety: This tertiary amine group features a central quaternary carbon atom bonded to the phenyl ring, two methyl groups, and an amino group. The geometry around this carbon is expected to be tetrahedral, with bond angles around 109.5°.

-

Conformation: The primary conformational flexibility in this molecule arises from the rotation around the C(phenyl)-C(propyl) single bond. The steric hindrance between the methyl groups of the 2-aminopropan-2-yl substituent and the ortho-hydrogens of the phenyl ring will influence the preferred dihedral angle. It is anticipated that the molecule will adopt a staggered conformation to minimize these steric clashes. The amino group and the two methyl groups will likely be positioned to reduce their interaction with the aromatic ring.

To obtain precise quantitative data, experimental determination or high-level computational modeling is necessary.

Proposed Experimental and Computational Protocols for Structural Elucidation

To generate the data required for a comprehensive technical guide, the following experimental and computational studies would need to be performed.

Experimental Protocols

3.1.1. Synthesis and Purification

A potential synthetic route involves the Ritter reaction, where 4-cyanobenzyl cyanide is reacted with a source of the tert-butyl cation in the presence of a strong acid, followed by hydrolysis of the resulting amide. Another approach could be the nucleophilic addition of a methyl organometallic reagent to 4-cyanobenzaldehyde, followed by conversion of the resulting alcohol to the amine.

-

Protocol: Ritter Reaction Approach

-

Dissolve 4-cyanobenzyl cyanide in a suitable solvent (e.g., glacial acetic acid).

-

Add a source of the tert-butyl cation, such as tert-butanol or isobutylene.

-

Slowly add a strong acid catalyst (e.g., concentrated sulfuric acid) while maintaining a low temperature.

-

After the reaction is complete, quench the reaction mixture with ice water.

-

Hydrolyze the intermediate N-tert-butylamide using acidic or basic conditions to yield this compound.

-

Purify the product using column chromatography or recrystallization.

-

3.1.2. X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

-

Protocol: Single-Crystal X-ray Diffraction

-

Grow suitable single crystals of purified this compound. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

-

Mount a selected crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data at a controlled temperature (typically 100 K) using Mo Kα or Cu Kα radiation.

-

Process the diffraction data (integration, scaling, and absorption correction).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, bond angles, and thermal parameters.

-

3.1.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information about the molecular structure and conformation in solution.

-

Protocol: 1D and 2D NMR Spectroscopy

-

Dissolve a sample of purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra to confirm the chemical structure and identify the chemical shifts of all unique protons and carbons.

-

Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

-

For conformational analysis, Nuclear Overhauser Effect (NOE) experiments (NOESY or ROESY) can be performed to identify through-space interactions between protons, which can help determine the preferred conformation in solution.

-

Computational Protocols

Computational chemistry can provide insights into the gas-phase or solution-phase conformation and energetics of the molecule.

-

Protocol: Density Functional Theory (DFT) Calculations

-

Construct an initial 3D model of this compound using molecular modeling software.

-

Perform a conformational search to identify low-energy conformers. This can be done using molecular mechanics or semi-empirical methods.

-

For the lowest energy conformers, perform geometry optimization and frequency calculations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or larger).

-

The optimized geometries will provide theoretical values for bond lengths, bond angles, and dihedral angles.

-

The frequency calculations will confirm that the optimized structures are true minima on the potential energy surface and can be used to predict vibrational spectra (IR and Raman).

-

To model the solution-phase conformation, a continuum solvation model (e.g., PCM) can be incorporated into the DFT calculations.

-

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive structural and conformational analysis of this compound.

Conclusion

While a detailed technical guide on the molecular structure and conformation of this compound cannot be provided at this time due to a lack of specific published data, this document outlines the predicted structural features based on established chemical principles. Furthermore, it provides a clear roadmap of the necessary experimental and computational studies required to fully characterize this molecule. The successful execution of the described protocols would yield the quantitative data necessary for a comprehensive understanding of its three-dimensional structure and conformational dynamics, which is essential for its potential applications in drug discovery and materials science. Researchers interested in this molecule are encouraged to undertake these studies to fill the current knowledge gap.

An In-depth Technical Guide to the Spectroscopic Data of 4-(2-Aminopropan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 4-(2-Aminopropan-2-yl)benzonitrile. Due to the absence of publicly available experimental data for this specific molecule, this document leverages computational prediction tools to offer valuable insights into its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by providing predicted spectral data, standardized experimental protocols for its eventual empirical validation, and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, generated using online computational tools. This data provides an expected spectral profile for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: Predicted ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | Doublet | 2H | Aromatic H (ortho to -CN) |

| ~7.50 | Doublet | 2H | Aromatic H (meta to -CN) |

| ~1.60 | Singlet | 2H | -NH₂ |

| ~1.55 | Singlet | 6H | -C(CH₃)₂ |

Predicted in a standard deuterated solvent like CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Assignment |

| ~150.5 | Aromatic C (para to -CN) |

| ~132.0 | Aromatic CH (ortho to -CN) |

| ~126.0 | Aromatic CH (meta to -CN) |

| ~119.0 | -CN |

| ~111.0 | Aromatic C (ipso to -CN) |

| ~50.0 | -C(CH₃)₂ |

| ~30.0 | -C(CH₃)₂ |

Predicted with proton decoupling.

Infrared (IR) Spectroscopy

The predicted significant peaks in the infrared spectrum are listed below.

Table 3: Predicted Infrared (IR) Spectroscopy Data of this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3300 | Medium, Doublet | N-H stretch (primary amine) |

| ~2970 | Medium | C-H stretch (aliphatic) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1610 | Medium | C=C stretch (aromatic) |

| ~1500 | Medium | C=C stretch (aromatic) |

| ~840 | Strong | C-H bend (para-disubstituted aromatic) |

Mass Spectrometry (MS)

The predicted major fragments in the mass spectrum under electron ionization (EI) are provided.

Table 4: Predicted Mass Spectrometry Data of this compound

| m/z | Relative Intensity (%) | Assignment |

| 160 | Moderate | [M]⁺ (Molecular Ion) |

| 145 | High | [M - CH₃]⁺ |

| 58 | Very High (Base Peak) | [C₃H₈N]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to empirically determine the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Internal standard (e.g., Tetramethylsilane - TMS)

-

NMR Spectrometer (400 MHz or higher)

Procedure:

-

Sample Preparation: Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Add a small amount of TMS as an internal reference (0 ppm). Transfer the solution to an NMR tube.[1]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to approximately 16 ppm.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.[1]

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled single-pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

A significantly higher number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

Set a relaxation delay of 2 seconds.[1]

-

-

Data Processing: Apply a Fourier transform to the acquired data. Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (solid)

-

FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental absorptions.[2]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.[2]

-

Sample Scan: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: The software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electron Ionization - EI or Electrospray Ionization - ESI source)

Procedure (using ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent.[3] Further dilute a small aliquot of this solution with the same or a compatible solvent to a final concentration in the low µg/mL to ng/mL range.[3]

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration compound.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a novel chemical compound.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Disclaimer

The spectroscopic data presented in this document for this compound are computationally predicted and have not been experimentally verified. This information is intended for guidance and to provide an expected spectral profile. Experimental verification is required for definitive structural confirmation.

References

Physical properties of 4-(2-Aminopropan-2-yl)benzonitrile (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physical properties of 4-(2-aminopropan-2-yl)benzonitrile, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this document also furnishes detailed, standardized experimental protocols for the determination of these crucial physicochemical parameters. Furthermore, a plausible synthetic route for this compound is proposed and visualized, offering valuable context for researchers working with this and structurally related molecules. All quantitative data is presented in a clear, tabular format to facilitate easy reference and comparison.

Introduction

This compound is a substituted aromatic nitrile containing a tertiary amine functional group. The unique structural features of this molecule, particularly the presence of a cyano group and an amino group on a benzene ring, make it a compound of interest in medicinal chemistry and materials science. Accurate knowledge of its physical properties, such as melting and boiling points, is fundamental for its purification, handling, and application in further research and development. This guide aims to collate the known data and provide the necessary experimental framework for its empirical determination.

Physical Properties

Currently, there is limited experimentally determined data for the physical properties of this compound in publicly accessible literature. The available information is primarily based on computational predictions.

Table 1: Physical Properties of this compound

| Property | Value | Data Type |

| Boiling Point | 283.7 ± 23.0 °C | Predicted |

| Melting Point | Not available | - |

Experimental Protocols for Physical Property Determination

Given the absence of comprehensive experimental data, the following sections detail standardized laboratory procedures for the accurate determination of the melting and boiling points of this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a widely used technique for melting point determination.[1][2][3]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is pure and completely dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.[1]

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Tap the sealed end of the tube on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.[3]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). This range is the melting point of the compound.

-

-

Purity Assessment: A sharp melting point range of 1-2°C is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The following protocol describes the micro boiling point determination using a Thiele tube, which is suitable for small sample quantities.[4][5][6][7][8]

Apparatus:

-

Thiele tube or a beaker with a high-boiling point oil (e.g., mineral oil or silicone oil)

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of liquid this compound into the small test tube.

-

Assembly:

-

Place a capillary tube, with its sealed end pointing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is immersed in the oil bath of the Thiele tube, making sure the top of the sample is below the oil level.

-

-

Measurement:

-

Heat the side arm of the Thiele tube gently with a Bunsen burner or a hot plate.[5] The shape of the Thiele tube allows for the circulation of the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[5][6]

-

Continue heating until a steady and rapid stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[5][6] Record this temperature.

-

Proposed Synthesis of this compound

The following diagram illustrates a conceptual workflow for the synthesis of this compound.

Caption: Proposed synthetic workflow for this compound.

This proposed synthesis involves a reductive amination reaction, a common and effective method for the formation of amines from ketones or aldehydes.

Conclusion

This technical guide has summarized the currently available physical property data for this compound and provided detailed, actionable protocols for the experimental determination of its melting and boiling points. The inclusion of a proposed synthetic pathway offers a valuable starting point for researchers interested in the preparation of this compound. As a molecule with potential applications in various fields, the empirical validation of its physicochemical properties is a critical step for future research and development endeavors. It is recommended that the protocols outlined herein be utilized to obtain and publish experimental data for this compound to enrich the collective knowledge base.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. phillysim.org [phillysim.org]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. cdn.juniata.edu [cdn.juniata.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Solubility and Stability of 4-(2-Aminopropan-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of the novel compound 4-(2-Aminopropan-2-yl)benzonitrile. Due to the limited availability of public data on this specific molecule, this document focuses on establishing robust experimental frameworks for its characterization. The protocols and theoretical discussions are based on established principles for analogous aromatic amines and nitriles.

Physicochemical Properties and Structural Analysis

This compound possesses a unique chemical structure that dictates its physicochemical properties. The presence of a basic tertiary amine group, a polar nitrile group, and an aromatic ring suggests a complex solubility and stability profile. The tertiary amine group is expected to be a primary site for salt formation, influencing aqueous solubility. The aromatic nitrile moiety may be susceptible to specific degradation pathways.

Molecular Structure:

-

IUPAC Name: this compound

-

CAS Number: 100993-31-7

-

Molecular Formula: C₁₀H₁₂N₂

-

Molecular Weight: 160.22 g/mol

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and delivery. A comprehensive solubility profile should be established in a range of solvents, from aqueous buffers to organic solvents commonly used in pharmaceutical development.

Based on its structure, this compound is expected to exhibit:

-

pH-Dependent Aqueous Solubility: The tertiary amine will be protonated at acidic pH, forming a more soluble salt.[1][2][3][4]

-

Solubility in Organic Solvents: The molecule's aromatic ring and alkyl groups suggest solubility in a range of polar and non-polar organic solvents.

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, 0.1 M HCl, pH 7.4 Buffer, Methanol, Ethanol, Acetonitrile, Dichloromethane, etc.)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a validated quantitative method

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the selected solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined time (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

Dilute the filtered sample with a suitable solvent if necessary.

-

Analyze the sample by a validated HPLC method to determine the concentration of this compound.

-

Repeat the experiment in triplicate for each solvent.

The following table should be used to summarize the experimentally determined solubility data.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Purified Water | 25 | Experimental Data | Experimental Data |

| 0.1 M HCl | 25 | Experimental Data | Experimental Data |

| pH 7.4 Phosphate Buffer | 25 | Experimental Data | Experimental Data |

| Methanol | 25 | Experimental Data | Experimental Data |

| Ethanol | 25 | Experimental Data | Experimental Data |

| Acetonitrile | 25 | Experimental Data | Experimental Data |

| Dichloromethane | 25 | Experimental Data | Experimental Data |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | Experimental Data |

Stability Profile

Understanding the stability of this compound is crucial for determining its shelf-life and identifying potential degradation products. Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[5][6][7]

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways and products.[5][6][7]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating HPLC method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug at 80 °C for 48 hours.

-

Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for a defined period.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

For each stress condition, mix the stock solution with the respective stressor in a flask.

-

For thermal degradation, place the solid drug substance in a controlled temperature oven.

-

For photolytic degradation, expose the solution in a photostability chamber.

-

At specified time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis), and dilute to a suitable concentration.

-

Analyze the samples using an HPLC method with a photodiode array (PDA) detector to separate and detect the parent compound and any degradation products.

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation.[8][9][10][11]

Key Features of a Stability-Indicating Method:

-

Specificity: The method must be able to resolve the API from all potential degradation products and impurities.

-

Accuracy: The method should provide accurate measurements of the API concentration.

-

Precision: The method should be precise, with low variability in repeated measurements.

-

Linearity: The response of the detector should be linear over a defined concentration range.

Typical HPLC Parameters for Method Development:

-

Column: A reversed-phase C18 column is a common starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is often required to separate polar and non-polar compounds.

-

Detection: UV detection at a wavelength where the API and potential degradation products have significant absorbance. A PDA detector is highly recommended to assess peak purity.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Controlled at a constant temperature (e.g., 30 °C).

The results of the forced degradation studies should be summarized in a table.

| Stress Condition | Duration | % Degradation of API | Number of Degradants | Rt of Major Degradants (min) |

| 0.1 M HCl, 60 °C | 24 h | Experimental Data | Experimental Data | Experimental Data |

| 0.1 M NaOH, 60 °C | 24 h | Experimental Data | Experimental Data | Experimental Data |

| 3% H₂O₂, RT | 24 h | Experimental Data | Experimental Data | Experimental Data |

| Thermal (Solid), 80 °C | 48 h | Experimental Data | Experimental Data | Experimental Data |

| Photolytic (UV/Vis) | 7 days | Experimental Data | Experimental Data | Experimental Data |

Visualizations

Caption: Shake-Flask Solubility Workflow

Caption: Stability Method Development Flow

Conclusion

This technical guide outlines the necessary experimental framework for a thorough investigation of the solubility and stability of this compound. While specific data for this compound is not yet widely available, the provided protocols for solubility determination via the shake-flask method and stability assessment through forced degradation studies and the development of a stability-indicating HPLC method will enable researchers to generate the critical data required for its advancement in drug development. The successful application of these methodologies will ensure a comprehensive understanding of the compound's physicochemical properties, which is fundamental to its successful formulation and clinical application.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. moorparkcollege.edu [moorparkcollege.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. byjus.com [byjus.com]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. medcraveonline.com [medcraveonline.com]

- 7. rjptonline.org [rjptonline.org]

- 8. researchgate.net [researchgate.net]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. ijtsrd.com [ijtsrd.com]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

Potential Reaction Mechanisms Involving 4-(2-Aminopropan-2-yl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential reaction mechanisms involving 4-(2-aminopropan-2-yl)benzonitrile. The document elucidates the reactivity of the key functional groups: the tertiary amine, the nitrile moiety, and the aromatic ring. By examining analogous chemical transformations, this guide proposes likely reaction pathways, including nucleophilic additions to the nitrile, electrophilic aromatic substitutions, and reactions centered on the amino group. Detailed experimental protocols for representative reactions are provided, alongside quantitative data where available for analogous systems. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a clear understanding of the described chemical processes.

Introduction

This compound is a bifunctional organic molecule featuring a p-substituted benzonitrile core with a tertiary amine incorporated into an isopropyl group. This unique combination of a nucleophilic amino group and an electrophilic nitrile function, attached to an aromatic scaffold, suggests a rich and varied chemical reactivity. Understanding the potential reaction mechanisms of this compound is crucial for its application in medicinal chemistry and materials science, where such structures can serve as versatile building blocks. This guide explores the probable chemical behavior of this compound based on the established principles of organic chemistry.

Predicted Reaction Mechanisms

The reactivity of this compound can be categorized based on the functional group involved in the transformation.

Reactions Involving the Nitrile Group

The carbon-nitrogen triple bond of the nitrile group is susceptible to nucleophilic attack.

Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. The reaction proceeds through an amide intermediate.

-

Acid-Catalyzed Hydrolysis: Protonation of the nitrile nitrogen activates the carbon atom toward nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the nitrile carbon is the initial step.

The nitrile group can be reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield 4-(2-aminopropan-2-yl)benzylamine.

In the presence of a strong acid, the tertiary alcohol functionality that can be conceptually derived from the 2-aminopropan-2-yl group could be protonated to form a carbocation. This carbocation could then be trapped by another molecule of the benzonitrile in an intermolecular Ritter reaction to form an N-alkyl amide.[1][2][3][4]

Reactions Involving the Aromatic Ring

The aromatic ring is substituted with an activating alkylamino group and a deactivating nitrile group in a para relationship. The overall effect on electrophilic aromatic substitution will be a balance of these influences. The powerful activating and ortho, para-directing nature of the aminoalkyl group is expected to dominate, directing incoming electrophiles to the positions ortho to it (and meta to the nitrile).

Standard electrophilic aromatic substitution reactions such as halogenation (e.g., with Br₂/FeBr₃), nitration (e.g., with HNO₃/H₂SO₄), and sulfonation (e.g., with fuming H₂SO₄) are expected to occur at the positions ortho to the 2-aminopropan-2-yl group.[5][6][7]

Reactions Involving the Amino Group

The tertiary amine is a nucleophilic center and can undergo several characteristic reactions.

The lone pair of electrons on the nitrogen atom can attack an alkyl halide in a nucleophilic substitution reaction to form a quaternary ammonium salt.[8][9]

If the amino group is first converted to a quaternary ammonium salt (e.g., by reaction with excess methyl iodide), subsequent treatment with a strong base (like silver oxide) and heat can induce an elimination reaction.[10][11][12][13] This would result in the formation of 4-isopropenylbenzonitrile and trimethylamine. According to the Hofmann rule, the least substituted alkene is the major product.[12]

Data Presentation

The following table summarizes predicted outcomes and potential yields for the described reactions based on analogous transformations reported in the literature.

| Reaction Type | Reagents and Conditions | Predicted Major Product | Potential Yield (%) | Reference (Analogous Reactions) |

| Nitrile Hydrolysis (Acidic) | 6M HCl, reflux | 4-(2-Aminopropan-2-yl)benzoic Acid | 70-90 | [14][15] |

| Nitrile Reduction | 1. LiAlH₄, THF; 2. H₂O | 4-(2-Aminopropan-2-yl)benzylamine | 80-95 | [16] |

| Aromatic Nitration | HNO₃, H₂SO₄, 0 °C | 4-(2-Aminopropan-2-yl)-3-nitrobenzonitrile | 60-80 | [5][6] |

| N-Alkylation | CH₃I, CH₃CN, rt | 4-(2-(Dimethyl(methyl)ammonio)propan-2-yl)benzonitrile iodide | >95 | [9] |

| Hofmann Elimination | 1. Excess CH₃I; 2. Ag₂O, H₂O, heat | 4-Isopropenylbenzonitrile | 50-70 | [10][11][12][13] |

Experimental Protocols

The following are representative experimental protocols that could be adapted for the synthesis and transformation of this compound.

General Procedure for Nitrile Hydrolysis (Acidic)

A solution of this compound (1.0 eq) in 6M aqueous hydrochloric acid (10 mL/mmol) is heated at reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the pH is adjusted to neutral with a suitable base (e.g., NaOH solution). The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford the crude carboxylic acid. Further purification can be achieved by recrystallization.

General Procedure for Aromatic Nitration

To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid (5 mL/mmol) at 0 °C, a cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2 mL/mmol) is added dropwise, maintaining the temperature below 5 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is then quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water until the washings are neutral, and dried. The crude product can be purified by column chromatography on silica gel.

General Procedure for Hofmann Elimination

Step 1: Quaternization. this compound (1.0 eq) is dissolved in a suitable solvent such as acetonitrile or methanol. Excess methyl iodide (3-5 eq) is added, and the mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure to yield the quaternary ammonium iodide salt.

Step 2: Elimination. The quaternary ammonium salt is suspended in a mixture of water and ethanol. Silver oxide (1.5 eq) is added, and the mixture is stirred at room temperature for several hours. The silver iodide precipitate is removed by filtration. The filtrate is then heated to reflux for 2-6 hours to effect the elimination. After cooling, the product is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by distillation or column chromatography.

Conclusion

This technical guide has outlined the principal potential reaction mechanisms for this compound based on the known reactivity of its constituent functional groups. The interplay between the nucleophilic tertiary amine and the electrophilic nitrile group, combined with the reactivity of the substituted aromatic ring, makes this molecule a versatile substrate for a variety of organic transformations. The provided reaction pathways, data, and experimental protocols serve as a foundational resource for researchers and scientists in the fields of chemical synthesis and drug development, enabling the exploration of this compound in novel applications. Further experimental validation is necessary to confirm the specific conditions and outcomes for these proposed reactions.

References

- 1. Ritter Reaction | NROChemistry [nrochemistry.com]

- 2. Ritter reaction - Wikipedia [en.wikipedia.org]

- 3. ias.ac.in [ias.ac.in]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. archive.nptel.ac.in [archive.nptel.ac.in]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

- 9. Amine alkylation - Wikipedia [en.wikipedia.org]

- 10. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 11. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. The Hofmann Elimination - Chemistry Steps [chemistrysteps.com]

- 14. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Amine synthesis by nitrile reduction [organic-chemistry.org]

The Versatility of 4-(2-Aminopropan-2-yl)benzonitrile: An In-depth Technical Guide for Chemical Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Aminopropan-2-yl)benzonitrile, a versatile bifunctional molecule, has emerged as a crucial building block in the synthesis of a diverse array of heterocyclic compounds with significant pharmacological activities. This technical guide provides a comprehensive overview of its chemical properties, synthetic routes, and its strategic application in the development of potent enzyme inhibitors. Detailed experimental protocols for its synthesis and derivatization are presented, alongside a compilation of quantitative biological activity data for its derivatives. Furthermore, this guide illustrates key synthetic workflows and relevant biological signaling pathways using Graphviz diagrams, offering a valuable resource for researchers engaged in medicinal chemistry and drug discovery.

Introduction

This compound, also known as 4-(1-amino-1-methylethyl)benzonitrile, possesses a unique structural architecture combining a reactive primary amine and a versatile nitrile group on a phenyl ring. This arrangement makes it an ideal starting material for constructing complex molecular scaffolds. The primary amine serves as a nucleophilic handle for a variety of transformations, including acylation, alkylation, and condensation reactions. The nitrile group, a stable and relatively unreactive functionality, can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. This dual functionality allows for the systematic and efficient generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 130416-46-5 | [1] |

| Molecular Formula | C₁₀H₁₂N₂ | [1] |

| Molecular Weight | 160.22 g/mol | [1] |

| IUPAC Name | This compound | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | Soluble in methanol, ethanol, DMSO |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Ritter reaction, which involves the reaction of a nitrile with a carbocation source in the presence of a strong acid.

Experimental Protocol: Synthesis via Ritter-type Reaction

Materials:

-

4-Cyanobenzyl cyanide

-

Methyl magnesium bromide (3M in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

A solution of 4-cyanobenzyl cyanide (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

Methyl magnesium bromide (2.2 eq) is added dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

-

The resulting mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Applications as a Chemical Building Block

The unique bifunctionality of this compound makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, many of which exhibit potent biological activities.

Synthesis of Quinazoline Derivatives

Quinazoline derivatives are a prominent class of heterocyclic compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This compound can be utilized in the synthesis of quinazoline scaffolds through condensation and cyclization reactions.

Synthesis of Pyrimidine Derivatives

Pyrimidine-containing molecules are of great interest in medicinal chemistry due to their presence in numerous clinically used drugs. The amino group of this compound can react with various dicarbonyl compounds or their equivalents to construct the pyrimidine ring.

N-Acylation Reactions

The primary amine of this compound readily undergoes N-acylation with a variety of acylating agents, such as acid chlorides and anhydrides, to produce a diverse range of amides. This reaction is fundamental in creating libraries of compounds for structure-activity relationship (SAR) studies.

Biological Activities of Derivatives

Derivatives of this compound have shown promise as inhibitors of various enzymes implicated in disease, including kinases, dipeptidyl peptidase-4 (DPP-4), and aromatase.

Kinase Inhibitors

Many kinase inhibitors incorporate a cyanophenyl group for key interactions within the ATP-binding pocket of the enzyme. The this compound scaffold provides a valuable starting point for the design of novel kinase inhibitors.

| Kinase Target | Derivative Structure | IC₅₀ (nM) | Reference |

| VEGF-R2 | 4-[4-(1-Amino-1-methylethyl)phenyl]-2-[4-(2-morpholinoethoxy)phenyl]amino-pyrimidine | 14,000 | [2] |

| Bcr-Abl | Imatinib (contains a related cyanophenyl moiety) | 250 | |

| EGFR | Gefitinib (contains a related cyanophenyl moiety) | 2-37 |

DPP-4 Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several potent DPP-4 inhibitors feature a cyanophenyl group, suggesting that derivatives of this compound could be explored for this therapeutic target.

| Derivative Structure | IC₅₀ (nM) | Reference |

| Bromo-substituted benzylidene thiosemicarbazone | 1.266 | [3] |

| Sitagliptin (reference) | 4.380 | [3] |

Aromatase and Steroid Sulfatase Inhibitors

Aromatase and steroid sulfatase are key enzymes in estrogen biosynthesis and are important targets for the treatment of hormone-dependent breast cancer. Dual inhibitors of these enzymes have been developed using scaffolds that can be derived from this compound.

| Enzyme Target | Derivative Structure | IC₅₀ (nM) | Reference | | :--- | :--- | :--- | | Aromatase | 4-(((4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)phenyl sulfamate derivative | 0.26 |[4] | | Steroid Sulfatase (STS) | 4-(((4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino)methyl)phenyl sulfamate derivative | 1200 |[4] | | Aromatase | Letrozole (reference) | 0.70 (µM) |[5] | | Aromatase | Vorozole (reference) | 4.17 |[6] |

Signaling Pathways

The therapeutic efficacy of drugs derived from this compound is rooted in their ability to modulate specific cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, leading to cell proliferation and survival. Inhibitors targeting EGFR are crucial in cancer therapy.

Bcr-Abl Signaling Pathway

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). It activates multiple downstream pathways, including the RAS/MAPK and PI3K/AKT pathways, leading to uncontrolled cell proliferation and survival.

DPP-4 and GLP-1 Signaling

DPP-4 is an enzyme that inactivates incretin hormones like glucagon-like peptide-1 (GLP-1). GLP-1 stimulates insulin secretion in a glucose-dependent manner. DPP-4 inhibitors increase the levels of active GLP-1, thereby improving glycemic control in type 2 diabetes.

Experimental Workflows

Hit-to-Lead Optimization of Kinase Inhibitors

The development of potent and selective kinase inhibitors from initial "hits" identified in high-throughput screens follows a structured workflow.

Conclusion

This compound is a highly valuable and versatile chemical building block with significant potential in medicinal chemistry and drug discovery. Its unique bifunctional nature allows for the efficient synthesis of a wide range of heterocyclic compounds, including potent inhibitors of key biological targets. This guide has provided a comprehensive overview of its properties, synthesis, and applications, and has illustrated its utility in the context of modern drug development workflows and signaling pathways. The continued exploration of this scaffold is expected to yield novel therapeutic agents for a variety of diseases.

References

- 1. Efficient Hit-to-Lead Searching of Kinase Inhibitor Chemical Space via Computational Fragment Merging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of aromatase inhibitors and dual aromatase steroid sulfatase inhibitors by linking an arylsulfamate motif to 4-(4H-1,2,4-triazol-4-ylamino)benzonitrile: SAR, crystal structures, in vitro and in vivo activities. — Department of Pharmacology [pharm.ox.ac.uk]

- 5. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and history of 4-(2-Aminopropan-2-yl)benzonitrile

An In-depth Technical Guide to 4-Aminobenzonitrile

Disclaimer: Publicly available scientific literature and chemical databases lack specific information regarding the discovery, history, and detailed experimental protocols for 4-(2-Aminopropan-2-yl)benzonitrile. To fulfill the user's request for a comprehensive technical guide, this document focuses on the closely related and well-documented compound, 4-Aminobenzonitrile (also known as p-aminobenzonitrile or 4-cyanoaniline). The methodologies, data, and workflows presented here are based on established knowledge of 4-Aminobenzonitrile and serve as a representative guide for a compound of this class.

Introduction

4-Aminobenzonitrile is an organic compound featuring both an amino group (-NH₂) and a nitrile group (-C≡N) attached to a benzene ring in the para positions.[1][2] This bifunctional molecule is a versatile building block in organic synthesis, serving as a crucial precursor for a wide range of pharmaceuticals, dyes, agrochemicals, and advanced materials.[1][3][4] Its significance lies in the reactivity of its two functional groups, which allows for diverse chemical transformations.[1] It is used as an intermediate in the synthesis of antihypertensive drugs, kinase inhibitors, and the non-nucleoside reverse transcriptase inhibitor Etravirine.[5][6]

Physicochemical and Spectroscopic Data

4-Aminobenzonitrile is typically a white to pale yellow crystalline solid under standard conditions.[1] It is sparingly soluble in water but demonstrates good solubility in polar organic solvents like ethanol, acetone, ethyl acetate, dichloromethane, and chloroform.[1][7][8]

Quantitative Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆N₂ | [1][6][9] |

| Molecular Weight | 118.14 g/mol | [1][6][9] |

| Melting Point | 82-87 °C | [1][6][7][8] |

| Boiling Point | 285 °C (decomposes) | [1][6] |

| Density | 1.14 - 1.25 g/cm³ | [1][6] |

| Vapor Pressure | 0.00887 mmHg | [1][9] |

| pKa | 1.74 (at 25 °C) | [1] |

Spectroscopic Data Summary

| Spectroscopic Technique | Key Data/Observations | Reference |

| ¹H NMR Spectroscopy | ||

| δ 7.37 (dd, 2H) | Aromatic Protons | [10] |

| δ 6.64 (dd, 2H) | Aromatic Protons | [10] |

| δ 4.32 (s, br, 2H) | Amino Protons | [10] |

| ¹³C NMR Spectroscopy | ||

| δ 150.8 | C-NH₂ | [10] |

| δ 133.7 | Aromatic CH | [10] |

| δ 120.4 | C-CN | [10] |

| δ 114.4 | Aromatic CH | [10] |

| δ 99.5 | Aromatic C | [10] |

| Infrared (IR) Spectroscopy | ||

| 3450 - 3300 cm⁻¹ | N-H stretch (primary amine) | [11] |

| 2230 - 2210 cm⁻¹ | C≡N stretch (nitrile) | [11] |

| 1620 - 1580 cm⁻¹ | Aromatic C=C stretch | [11] |

| Mass Spectrometry (MS) | ||

| m/z 118 | Molecular Ion [M]⁺ | [10] |

| m/z 91 | Fragment | [10] |

| m/z 64 | Fragment | [10] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of 4-Aminobenzonitrile.

Synthesis of 4-Aminobenzonitrile

Several methods for the synthesis of 4-Aminobenzonitrile have been reported. Two common laboratory-scale procedures are outlined below.

Method 1: Ammonolysis of 4-Chlorobenzonitrile [12]

This method involves the nucleophilic aromatic substitution of chlorine with an amino group.

-

Materials: 4-chlorobenzonitrile (10 g), aqueous ammonia (30 mL), ethanol (100 mL), sodium hydroxide (5 g), hydrochloric acid.

-

Procedure:

-

In a suitable reaction vessel, suspend 4-chlorobenzonitrile (10 g) in a mixture of aqueous ammonia (30 mL) and ethanol (100 mL).

-

Add sodium hydroxide (5 g) to the stirred mixture.

-

Allow the reaction to proceed at room temperature for 24 hours.

-

After the reaction is complete, neutralize the mixture with hydrochloric acid to precipitate the product.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

The crude product can be further purified by recrystallization.[8]

-

Method 2: Dehydration of 4-Aminobenzamide [13]

This method involves the dehydration of an amide to a nitrile using a dehydrating agent like thionyl chloride.

-

Materials: 4-aminobenzamide (102 g, 0.75 mol), toluene (510 g), thionyl chloride (205 g, 1.72 mol), water, 30% sodium hydroxide solution.

-

Procedure:

-

Dehydration: In a 1000 mL reaction flask equipped with a reflux condenser, add toluene (510 g) and 4-aminobenzamide (102 g). Heat the mixture to 90-100 °C.[13]

-

Slowly add thionyl chloride (205 g) dropwise. A large amount of gas (HCl and SO₂) will be evolved. Maintain the temperature until all solids dissolve and gas evolution ceases.[13]

-

Cool the resulting dehydration solution to 50-60 °C and keep it warm for the next step.[13]

-

Hydrolysis & Work-up: In a separate 1000 mL flask, heat water (102 g) to 50-60 °C.[13]

-

Add the dehydration solution dropwise to the hot water. Control the addition rate as gas (SO₂) will be produced.[13]

-

After the addition is complete, stir until gas evolution stops. While still hot, adjust the pH of the aqueous layer to 6.5-7.5 with a 30% sodium hydroxide solution.[13]

-

Allow the layers to separate. Isolate the organic layer and cool it slowly to 0-5 °C to crystallize the product.[13]

-

Collect the crystals by filtration and wash them to obtain 4-Aminobenzonitrile.[13]

-

Characterization Protocols

3.2.1 Melting Point Determination [1]

-

Objective: To determine the melting point range of the synthesized 4-Aminobenzonitrile.

-

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-